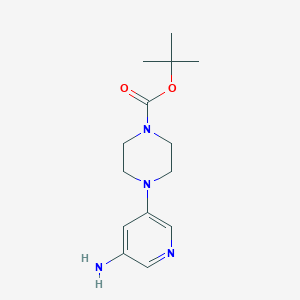

Tert-butyl 4-(5-aminopyridin-3-yl)piperazine-1-carboxylate

Descripción

Tert-butyl 4-(5-aminopyridin-3-yl)piperazine-1-carboxylate is a piperazine-based compound featuring a tert-butyl carbamate protective group and a 5-aminopyridin-3-yl substituent. This structure combines a nitrogen-rich aromatic system (pyridine) with a flexible piperazine backbone, making it a versatile intermediate in medicinal chemistry. The tert-butyl group enhances solubility and stability during synthetic processes, while the amino group on the pyridine ring offers a reactive site for further functionalization, such as amide coupling or metal-catalyzed cross-coupling reactions . Its applications span drug discovery, particularly in kinase inhibitor development and antimicrobial agents, due to its ability to modulate protein-ligand interactions .

Propiedades

IUPAC Name |

tert-butyl 4-(5-aminopyridin-3-yl)piperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N4O2/c1-14(2,3)20-13(19)18-6-4-17(5-7-18)12-8-11(15)9-16-10-12/h8-10H,4-7,15H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZFUVIYLYULVSP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=CN=CC(=C2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1245914-05-9 | |

| Record name | tert-butyl 4-(5-aminopyridin-3-yl)piperazine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Tert-butyl 4-(5-aminopyridin-3-yl)piperazine-1-carboxylate can be synthesized through several methods. One common approach involves the reaction of 5-aminopyridine with tert-butyl 4-piperazinecarboxylate under specific conditions. The reaction typically requires a solvent such as ethanol and a catalyst like palladium on carbon (Pd/C) under a hydrogen atmosphere .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Análisis De Reacciones Químicas

Types of Reactions

Tert-butyl 4-(5-aminopyridin-3-yl)piperazine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert nitro groups to amino groups.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as hydrogen gas (H2) in the presence of Pd/C are commonly used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce amines. Substitution reactions can result in various derivatives with different functional groups.

Aplicaciones Científicas De Investigación

Tert-butyl 4-(5-aminopyridin-3-yl)piperazine-1-carboxylate has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: The compound can be used in the development of biochemical assays and as a building block for bioactive molecules.

Industry: The compound is used in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of tert-butyl 4-(5-aminopyridin-3-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The aminopyridine moiety can engage in hydrogen bonding and electrostatic interactions with biological macromolecules, influencing their activity. The piperazine ring can enhance the compound’s binding affinity and selectivity for certain targets, modulating various biochemical pathways.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Key Findings from Comparative Analysis

Electronic Effects: The nitro group in tert-butyl 4-(5-nitropyridin-2-yl)piperazine-1-carboxylate acts as a strong electron-withdrawing group, making it a precursor for amine derivatives via reduction . In contrast, the amino group in the target compound provides nucleophilic reactivity for cross-coupling or acylation. Fluorine substitution in tert-butyl 4-(6-fluoropyridin-3-yl)piperazine-1-carboxylate increases lipophilicity and metabolic resistance, a common strategy in drug design .

Steric and Structural Modifications: The cyclopentylidene group in tert-butyl 4-((3-cyclopentylidene-2-oxoindolin-5-yl)sulfonyl)piperazine-1-carboxylate introduces steric bulk, which can enhance selectivity by preventing off-target binding . Positional isomerism (e.g., C5 vs. C6 amino substitution) alters hydrogen-bonding networks, impacting interactions with biological targets like kinases or GPCRs .

Heterocycle Variations :

- Replacing pyridine with pyrimidine (tert-butyl 4-(pyrimidin-4-yl)piperazine-1-carboxylate ) increases nitrogen content, improving solubility and π-π interactions in hydrophobic environments .

Synthetic Utility :

- Sulfonamide derivatives (e.g., tert-butyl 4-((2-Oxoindolin-5-yl)sulfonyl)piperazine-1-carboxylate ) are key intermediates in Bruton’s tyrosine kinase (BTK) inhibitor synthesis, leveraging sulfonyl groups for strong hydrogen bonding .

Actividad Biológica

Tert-butyl 4-(5-aminopyridin-3-yl)piperazine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound features a piperazine core substituted with a tert-butyl group and a 5-aminopyridine moiety. The structural formula can be represented as follows:

This compound is characterized by its lipophilic nature, which influences its solubility and biological activity. The presence of the aminopyridine group is significant for its interaction with biological targets.

The biological activity of this compound is primarily attributed to its interactions with various receptors and enzymes. Preliminary studies suggest that it may exhibit:

- Antiparasitic Activity : Similar compounds have shown effectiveness against malaria parasites by inhibiting specific ATPase activities associated with parasite survival .

- Anti-inflammatory Effects : Compounds with similar structures have demonstrated inhibition of COX enzymes, suggesting potential anti-inflammatory properties .

- Anticancer Properties : The piperazine scaffold is known for its ability to modulate kinase activity, which could be relevant for cancer therapy .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and related compounds:

| Activity | EC50 (μM) | Reference |

|---|---|---|

| Antiparasitic | 0.064 | |

| COX-2 Inhibition | 0.010 | |

| Metabolic Stability | 42 μL/min/mg | |

| Selectivity for Kinases | Subnanomolar |

Case Studies

- Antiparasitic Efficacy : A study evaluated the compound's effectiveness against Plasmodium falciparum, revealing an EC50 value of 0.064 μM, indicating strong antiparasitic potential compared to benchmark compounds .

- Anti-inflammatory Activity : In vitro assays demonstrated that derivatives of this compound exhibited significant COX-2 inhibitory activity, with selectivity indices indicating minimal gastrointestinal toxicity .

- Kinase Inhibition : Research on similar piperazine derivatives showed that they could selectively inhibit CDK4/6 kinases, which are crucial in cancer progression, suggesting that this compound may also possess anticancer properties .

Q & A

Q. What are the critical steps in synthesizing tert-butyl 4-(5-aminopyridin-3-yl)piperazine-1-carboxylate, and how can reaction conditions be optimized?

The synthesis typically involves:

- Pyridine functionalization : Introduction of the amino group at the 5-position via catalytic amination or substitution reactions.

- Piperazine coupling : Reaction of tert-butyl piperazine-1-carboxylate with halogenated pyridine intermediates (e.g., 5-aminopyridin-3-yl bromide) using Buchwald-Hartwig or Ullmann coupling.

- Protection/deprotection : Use of tert-butyloxycarbonyl (Boc) groups to protect amines during synthesis . Optimization factors include:

- Catalyst selection : Palladium-based catalysts (e.g., Pd(OAc)₂) for cross-coupling reactions.

- Solvent systems : Polar aprotic solvents (DMF, acetonitrile) to enhance reactivity.

- Temperature control : 60–100°C for coupling steps to balance yield and side-product formation .

Q. Which analytical techniques are essential for structural confirmation of this compound?

- ¹H/¹³C NMR : To verify substituent positions (e.g., δ ~1.4 ppm for tert-butyl protons, ~7.5–8.5 ppm for pyridine aromatic protons) .

- LC-MS/HPLC : For purity assessment (>95%) and molecular ion identification (e.g., [M+H]+ at m/z ~333) .

- IR spectroscopy : Detection of carbonyl (C=O, ~1680 cm⁻¹) and amine (N-H, ~3400 cm⁻¹) groups .

Advanced Research Questions

Q. How do structural modifications (e.g., halogen substitution) impact the biological activity of this compound analogs?

Substitution patterns on the pyridine ring significantly alter receptor binding:

- Chlorine at position 6 : Enhances lipophilicity and dopamine D2 receptor affinity (IC₅₀ ~50 nM) compared to amino-substituted analogs .

- Methoxycarbonyl groups : Increase metabolic stability but reduce solubility, requiring formulation adjustments .

- Amino group retention : Critical for hydrogen bonding with target enzymes (e.g., kinases), as shown in SAR studies of related piperazine derivatives .

Q. What experimental strategies resolve contradictions in reported synthetic yields for tert-butyl piperazine intermediates?

Discrepancies often arise from:

- Reaction scale : Microwaves (e.g., 100°C, 3 hours) improve yields (91%) vs. conventional heating (60–70%) .

- Purification methods : Silica gel chromatography (ethyl acetate/petroleum ether gradients) vs. recrystallization for higher-purity isolates .

- Catalyst loadings : Pd(PPh₃)₄ at 5 mol% reduces side products vs. lower loadings .

Q. How can in vitro assays evaluate the pharmacological potential of this compound?

Key assays include:

- Receptor binding studies : Radioligand competition assays (e.g., ³H-spiperone for D2 receptors) to measure IC₅₀ values .

- Enzyme inhibition : Fluorescence-based kinase assays (e.g., EGFR inhibition) using ATP-competitive probes .

- Cytotoxicity profiling : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess therapeutic windows .

Methodological Considerations

Q. What are the challenges in scaling up the synthesis of this compound?

- Intermediate stability : Boc-protected amines may hydrolyze under acidic conditions; pH control during workup is critical .

- Catalyst recovery : Pd catalysts require filtration or chelation to avoid contamination .

- Solvent recycling : DMF or acetonitrile recovery via distillation reduces costs .

Q. How do computational methods aid in predicting the reactivity of this compound?

- DFT calculations : Predict electrophilic substitution sites on the pyridine ring (e.g., para to the amino group) .

- Docking simulations : Model interactions with biological targets (e.g., dopamine receptors) to guide analog design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.